2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol
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Overview
Description
2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol typically involves the condensation reaction between 2-hydroxy-6-methylbenzaldehyde and 4,6-dinitrophenol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol involves its ability to form stable complexes with metal ions. This complexation can enhance its reactivity and biological activity. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: A similar Schiff base compound with different substituents on the phenyl ring.
2-{(E)-[(2-hydroxy-3-methoxyphenyl)imino]methyl}phenol: Another Schiff base with a methoxy group instead of a methyl group.
2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-diiodophenol: A derivative with iodine substituents instead of nitro groups.
Uniqueness
2-{(E)-[(2-hydroxy-6-methylphenyl)imino]methyl}-4,6-dinitrophenol is unique due to the presence of both electron-donating (hydroxy and methyl) and electron-withdrawing (nitro) groups, which can significantly influence its reactivity and properties. This combination of substituents makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N3O6 |
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Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[(2-hydroxy-6-methylphenyl)iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C14H11N3O6/c1-8-3-2-4-12(18)13(8)15-7-9-5-10(16(20)21)6-11(14(9)19)17(22)23/h2-7,18-19H,1H3 |
InChI Key |
JAJRVNHDNYBFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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